molecular formula C12H15BrO2 B14077013 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid

Cat. No.: B14077013
M. Wt: 271.15 g/mol
InChI Key: YECFRBRQWHGKSK-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is an organic compound with a complex structure It features a bromine atom, an ethyl group, and a methyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid typically involves the bromination of 4-ethylphenyl derivatives followed by the introduction of the propanoic acid group. One common method includes the reaction of 3-bromo-4-ethylbenzene with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and subsequent carboxylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 4-ethylphenyl-2-methylpropanoic acid.

    Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of 3-bromo-4-ethylbenzoic acid or 3-bromo-4-ethylbenzaldehyde.

    Reduction: Formation of 4-ethylphenyl-2-methylpropanoic acid.

    Substitution: Formation of derivatives such as 3-hydroxy-4-ethylphenyl-2-methylpropanoic acid or 3-amino-4-ethylphenyl-2-methylpropanoic acid.

Scientific Research Applications

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and the propanoic acid group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromo-4-methylphenyl)-2-methylpropanoic acid: Similar structure but with a methyl group instead of an ethyl group.

    2-(3-Bromo-4-ethylphenyl)-2-ethylpropanoic acid: Similar structure but with an additional ethyl group on the propanoic acid moiety.

    2-(3-Chloro-4-ethylphenyl)-2-methylpropanoic acid: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

2-(3-Bromo-4-ethylphenyl)-2-methylpropanoic acid is unique due to the specific combination of the bromine atom, ethyl group, and propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

2-(3-bromo-4-ethylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H15BrO2/c1-4-8-5-6-9(7-10(8)13)12(2,3)11(14)15/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

YECFRBRQWHGKSK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)C(C)(C)C(=O)O)Br

Origin of Product

United States

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